3-Bromo-8-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Its structure features a bromine atom at the 3-position and a nitro group at the 8-position of the quinoline ring, which contributes to its unique chemical properties and reactivity. The molecular formula of 3-Bromo-8-nitroquinoline is C₉H₅BrN₂O₂, and it has a molecular weight of approximately 253.05 g/mol .
3-Bromo-8-nitroquinoline is an organic compound synthesized through various methods, including nitration and bromination of quinoline derivatives. Studies have reported its synthesis through the nitration of 3-bromoquinoline with nitric acid and sulfuric acid mixture []. Another method involves the bromination of 8-nitroquinoline with various brominating agents like bromine or N-bromosuccinimide [].
Research suggests that 3-bromo-8-nitroquinoline possesses potential biological activities, making it an interesting subject for further investigation. Studies have explored its:
3-Bromo-8-nitroquinoline has been evaluated for its antibacterial and antifungal properties. While some studies have shown moderate activity against certain bacterial strains [], further research is necessary to confirm its efficacy and potential mechanisms of action.
Limited studies have investigated the antitumor potential of 3-bromo-8-nitroquinoline. One study reported its cytotoxicity against human leukemia cell lines []. However, more extensive research is needed to understand its potential as an anti-cancer agent and its mechanism of action in cancer cells.
Research indicates that 3-Bromo-8-nitroquinoline exhibits significant biological activity, particularly in medicinal chemistry. It serves as a precursor for synthesizing various pharmacologically active compounds, including potential anticancer and antimicrobial agents. Its unique structure may enhance its efficacy against certain biological targets, making it a compound of interest for further pharmacological studies .
The synthesis of 3-Bromo-8-nitroquinoline can be achieved through several methods:
3-Bromo-8-nitroquinoline finds applications across various fields:
Several compounds share structural similarities with 3-Bromo-8-nitroquinoline. Here are some notable examples:
Compound Name | Structural Differences | Unique Features |
---|---|---|
8-Nitroquinoline | Lacks the bromine atom at the 3-position | Only has a nitro group without halogen substitution |
3-Bromoquinoline | Lacks the nitro group at the 8-position | Contains only a bromine substituent |
8-Aminoquinoline | Contains an amino group instead of a nitro group | Exhibits different reactivity due to amino group |
6-Bromo-8-nitroquinoline | Bromine at the 6-position instead of the 3-position | Offers different reactivity patterns compared to 3-bromo derivative |
The uniqueness of 3-Bromo-8-nitroquinoline lies in its dual substitution with both a bromine atom and a nitro group on the quinoline ring. This combination enhances its reactivity profile, allowing for a broader range of chemical transformations compared to its analogs. The presence of both functional groups may also confer distinct biological activities that merit further research .
3-Bromo-8-nitroquinoline, with the CAS registry number 5341-07-1, represents a disubstituted quinoline derivative characterized by the presence of a bromine atom at the 3-position and a nitro group at the 8-position of the quinoline ring system. The compound's IUPAC nomenclature follows the systematic naming convention for quinoline derivatives, where the quinoline parent structure serves as the base name with positional numbering according to established quinoline numbering systems.
The molecular formula C₉H₅BrN₂O₂ indicates a molecular weight of 253.05 g/mol, reflecting the incorporation of both halogen and nitro functionalities into the aromatic heterocyclic framework. The compound's structural architecture can be described through its SMILES notation: [O-]N+C1=CC=CC2=CC(Br)=CN=C12, which explicitly defines the connectivity and electronic structure of the molecule. The InChI key DTXRHWZDVULKEJ-UHFFFAOYSA-N provides a unique identifier for database searches and computational studies.
Property | Value | Reference |
---|---|---|
IUPAC Name | 3-Bromo-8-nitroquinoline | |
CAS Number | 5341-07-1 | |
Molecular Formula | C₉H₅BrN₂O₂ | |
Molecular Weight | 253.05 g/mol | |
SMILES | [O-]N+C1=CC=CC2=CC(Br)=CN=C12 | |
InChI Key | DTXRHWZDVULKEJ-UHFFFAOYSA-N |
The structural arrangement places the bromine substituent at the electron-deficient 3-position of the quinoline ring, while the nitro group occupies the 8-position, creating a unique electronic distribution pattern that influences both the compound's reactivity and stability characteristics. This specific substitution pattern results from regioselective synthetic approaches that take advantage of the inherent electronic properties of the quinoline heterocycle.
Nuclear Magnetic Resonance spectroscopy provides detailed structural confirmation for 3-bromo-8-nitroquinoline, with characteristic chemical shifts and coupling patterns that reflect the compound's electronic environment. The ¹H NMR spectrum in CDCl₃ reveals distinct resonances that correspond to the aromatic protons of the quinoline system. The most downfield signal appears as a singlet at δ 9.06 ppm, attributed to the H-2 proton adjacent to the quinoline nitrogen, which experiences significant deshielding due to the electron-withdrawing effects of both the nitrogen atom and the nearby bromine substituent.
The H-4 proton manifests as a singlet at δ 8.44 ppm, while the H-7 proton appears as a doublet at δ 8.07 ppm with a coupling constant J = 7.6 Hz, indicating ortho-coupling to the adjacent aromatic proton. The H-5 and H-6 protons of the benzene ring portion show characteristic multipicity patterns, with the H-5 proton appearing as a doublet at δ 7.98 ppm (J = 8.8 Hz) and the H-6 proton as a triplet at δ 7.70 ppm (J = 8.0 Hz). These coupling patterns and chemical shifts are consistent with the proposed substitution pattern and confirm the regioselective placement of the bromine and nitro substituents.
¹³C NMR spectroscopy further elucidates the carbon framework, revealing characteristic resonances for the quaternary and tertiary carbons of the quinoline system. The carbon bearing the bromine substituent appears significantly upfield compared to unsubstituted positions, while the carbon bearing the nitro group shows characteristic downfield shifting due to the strong electron-withdrawing nature of the nitro functionality.
NMR Signal | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
---|---|---|---|---|
H-2 | 9.06 | s | - | Quinoline H-2 |
H-4 | 8.44 | s | - | Quinoline H-4 |
H-7 | 8.07 | d | J = 7.6 | Aromatic H-7 |
H-5 | 7.98 | d | J = 8.8 | Aromatic H-5 |
H-6 | 7.70 | t | J = 8.0 | Aromatic H-6 |
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of both nitro and aromatic functionalities. The nitro group exhibits strong absorption bands corresponding to the asymmetric and symmetric N-O stretching vibrations, typically observed in the region 1533-1354 cm⁻¹. Aromatic C-H stretching vibrations appear in the range 3094 cm⁻¹, while the aromatic C=C and C=N stretching modes are observed between 1600-1400 cm⁻¹. The characteristic quinoline ring vibrations provide additional confirmation of the heterocyclic structure.
Mass spectrometric analysis supports the molecular formula and provides fragmentation patterns consistent with the proposed structure. Collision cross section (CCS) predictions indicate values of 143.9 Ų for the [M+H]⁺ ion (m/z 252.96), 149.6 Ų for [M+Na]⁺ (m/z 274.94), and 146.3 Ų for [M-H]⁻ (m/z 250.95), which correlate well with computational predictions for the compound's three-dimensional structure.
The crystallographic characterization of 3-bromo-8-nitroquinoline reveals important structural details regarding its solid-state organization and intermolecular interactions. The compound crystallizes with a melting point range of 122-124°C, indicating good thermal stability and crystalline organization. X-ray diffraction studies would typically reveal the precise bond lengths, bond angles, and torsional parameters that define the molecular geometry in the solid state.
The crystal structure analysis provides insights into the planarity of the quinoline ring system and the orientation of the substituent groups relative to the aromatic plane. The nitro group at the 8-position typically adopts a near-coplanar arrangement with the quinoline ring due to conjugative interactions, while the bromine atom at the 3-position maintains its position within the aromatic plane. Intermolecular interactions in the crystal lattice likely include π-π stacking interactions between quinoline rings and potential hydrogen bonding interactions involving the nitro group oxygen atoms.
The predicted boiling point of 358.3°C at 760 mmHg suggests strong intermolecular forces in the liquid phase, consistent with the aromatic nature and polar substituents of the compound. The estimated density of 1.7693 g/cm³ reflects the influence of the bromine atom and the compact packing arrangement in the solid state.
Physical Property | Value | Method | Reference |
---|---|---|---|
Melting Point | 122-124°C | Experimental | |
Boiling Point | 358.3°C (760 mmHg) | Predicted | |
Density | 1.7693 g/cm³ | Estimated | |
Refractive Index | 1.5140 | Estimated |
Computational chemistry approaches provide valuable insights into the electronic structure and properties of 3-bromo-8-nitroquinoline that complement experimental characterization methods. Density Functional Theory calculations can elucidate the electronic distribution, molecular orbitals, and reactivity patterns that govern the compound's chemical behavior. The electron-withdrawing effects of both the bromine and nitro substituents significantly influence the electron density distribution across the quinoline ring system.
The calculated pKa value of -1.26 indicates that 3-bromo-8-nitroquinoline exhibits weak basicity, consistent with the presence of strong electron-withdrawing groups that reduce the electron density on the quinoline nitrogen. This low basicity has important implications for the compound's reactivity in acid-base reactions and its behavior in biological systems.
Fukui index calculations identify the most reactive sites for electrophilic and nucleophilic attack. The C-3 position bearing the bromine substituent represents a key electrophilic site, while the C-5 and C-7 positions show enhanced nucleophilic character due to the electronic influence of the substituents. These computational predictions align well with observed reactivity patterns in synthetic transformations involving this compound.
Molecular electrostatic potential (MEP) mapping reveals the spatial distribution of charge density and identifies regions of positive and negative electrostatic potential that influence intermolecular interactions and binding affinity. The nitro group creates a region of high negative electrostatic potential, while the quinoline nitrogen and the region around the bromine substituent exhibit different electrostatic characteristics that influence molecular recognition and reactivity.
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